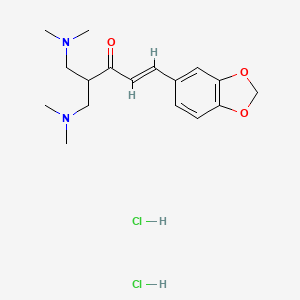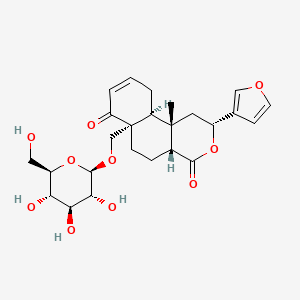
epi-12-palmatoside G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epi-12-palmatoside G is a naturally occurring compound found in the plant Fibraurea tinctoria. It belongs to the class of glycosides and has been studied for its various biological activities, including its potential anti-inflammatory and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of epi-12-palmatoside G involves several steps, starting from the extraction of the compound from the plant source. The extraction is typically done using methanol as a solvent. The compound is then purified using chromatographic techniques .
Industrial Production Methods
The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common in the purification process .
Análisis De Reacciones Químicas
Types of Reactions
Epi-12-palmatoside G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reference compound in analytical studies and for the synthesis of related glycosides.
Biology: The compound has shown potential anti-inflammatory and antioxidant activities, making it a subject of interest in biological research.
Medicine: Epi-12-palmatoside G is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries
Mecanismo De Acción
The mechanism of action of epi-12-palmatoside G involves its interaction with various molecular targets and pathways. It has been found to inhibit the production of nitric oxide (NO) from macrophages, which is a key mediator of inflammation. The compound also inhibits the activity of cytochrome P450 3A4, an enzyme involved in drug metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Epi-12-palmatoside G is similar to other glycosides found in Fibraurea tinctoria, such as fibraurin, fibraurinoside, fibrauretin A, and epifibrauretinoside A .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure and its unique biological activities. Its ability to inhibit NO production and cytochrome P450 3A4 activity makes it a compound of particular interest in anti-inflammatory and drug metabolism studies .
Propiedades
Número CAS |
960496-89-3 |
|---|---|
Fórmula molecular |
C25H32O10 |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
(2R,4aR,6aR,10aS,10bS)-2-(furan-3-yl)-10b-methyl-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-4,7-dione |
InChI |
InChI=1S/C25H32O10/c1-24-9-15(13-6-8-32-11-13)34-22(31)14(24)5-7-25(17(24)3-2-4-18(25)27)12-33-23-21(30)20(29)19(28)16(10-26)35-23/h2,4,6,8,11,14-17,19-21,23,26,28-30H,3,5,7,9-10,12H2,1H3/t14-,15+,16+,17-,19+,20-,21+,23+,24+,25-/m0/s1 |
Clave InChI |
YROXDMYKXGMKSM-MVKHKFTQSA-N |
SMILES isomérico |
C[C@@]12C[C@@H](OC(=O)[C@@H]1CC[C@@]3([C@H]2CC=CC3=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |
SMILES canónico |
CC12CC(OC(=O)C1CCC3(C2CC=CC3=O)COC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


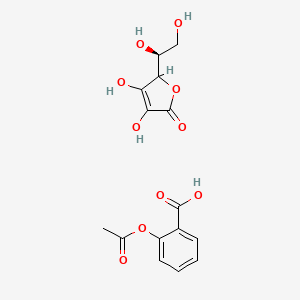
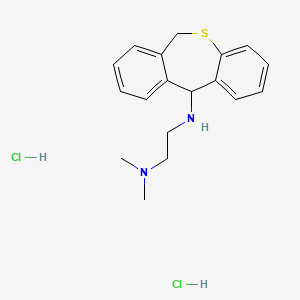
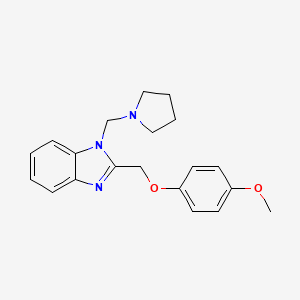
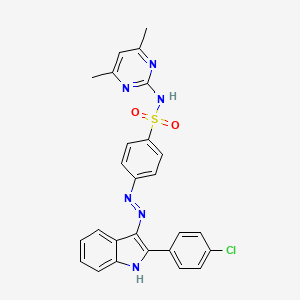
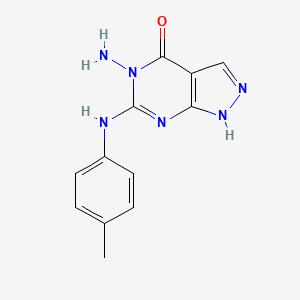
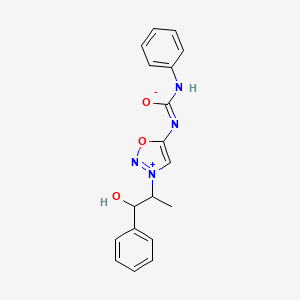
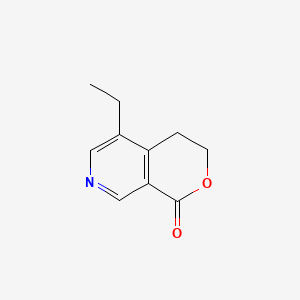
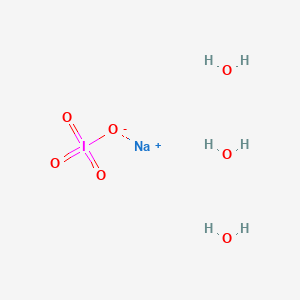
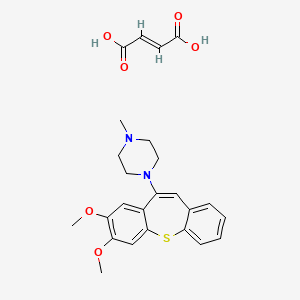

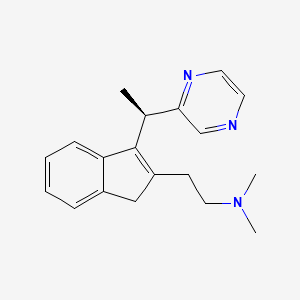
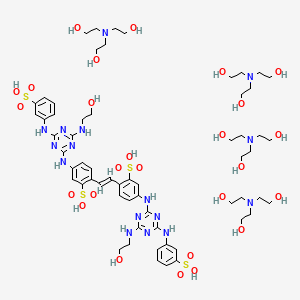
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
